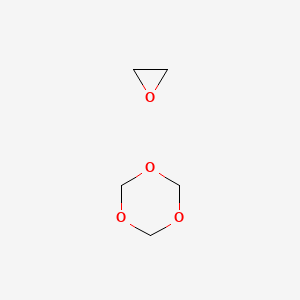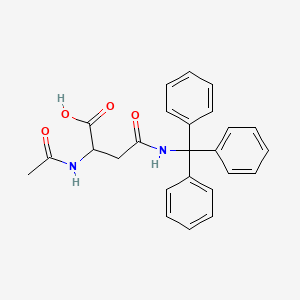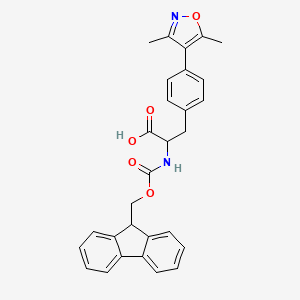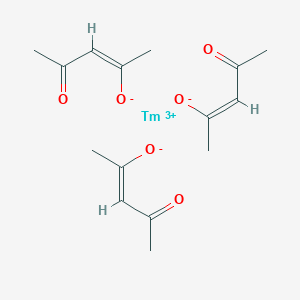
oxirane;1,3,5-trioxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxirane: and 1,3,5-trioxane are two distinct chemical compounds with unique structures and properties. . It is the simplest epoxide and is highly reactive due to the strain in its ring structure. On the other hand, 1,3,5-trioxane is a cyclic trimer of formaldehyde, consisting of a six-membered ring with alternating carbon and oxygen atoms . It is a white, highly water-soluble solid with a chloroform-like odor.
Métodos De Preparación
Oxirane
Oxirane can be synthesized through several methods:
Epoxidation of Alkenes: This is the most common method, where an alkene reacts with a peracid (e.g., peracetic acid) to form oxirane.
Industrial Production: Industrially, oxirane is produced by the catalytic oxidation of ethylene in the presence of a silver catalyst.
1,3,5-Trioxane
1,3,5-Trioxane is typically prepared by the acid-catalyzed cyclic trimerization of formaldehyde in concentrated aqueous solution . Sulfuric acid is commonly used as the catalyst in this process .
Análisis De Reacciones Químicas
Oxirane
Oxirane undergoes various chemical reactions due to its strained ring structure:
Ring-Opening Reactions: These reactions involve nucleophiles such as alcohols, amines, and thiols attacking the oxirane ring, leading to the formation of glycols, amino alcohols, and thiol alcohols.
Oxidation and Reduction: Oxirane can be oxidized to form carbonyl compounds or reduced to form alcohols.
1,3,5-Trioxane
1,3,5-Trioxane can undergo thermal-oxidative degradation, leading to the formation of formaldehyde and other by-products . It can also participate in polymerization reactions to form polyoxymethylene plastics .
Aplicaciones Científicas De Investigación
Oxirane
Oxirane is widely used in organic synthesis and industry:
Chemical Intermediates: It serves as an intermediate in the production of ethylene glycol, detergents, and other important compounds.
Pharmaceuticals: Oxirane derivatives are used in the synthesis of various pharmaceuticals due to their reactivity.
1,3,5-Trioxane
1,3,5-Trioxane has several applications:
Polyoxymethylene Plastics: It is a precursor for the production of polyoxymethylene plastics, which are used in various industrial applications.
Formaldehyde Source: It is used as a source of anhydrous formaldehyde in laboratory settings.
Mecanismo De Acción
Oxirane
The mechanism of action of oxirane involves its highly strained ring structure, which makes it susceptible to nucleophilic attack. This leads to ring-opening reactions that form various products depending on the nucleophile involved .
1,3,5-Trioxane
1,3,5-Trioxane can decompose to release formaldehyde, which can then participate in various chemical reactions. The stabilization process involves suppressing the thermal-oxidative destruction of trioxane to prevent the formation of free radicals and other by-products .
Comparación Con Compuestos Similares
Oxirane
Similar compounds to oxirane include:
Aziridine: A three-membered ring containing nitrogen instead of oxygen.
Thiirane: A three-membered ring containing sulfur instead of oxygen.
1,3,5-Trioxane
Similar compounds to 1,3,5-trioxane include:
1,2,4-Trioxane: Another isomer of trioxane with a different ring structure.
1,3,5-Trithiane: A six-membered ring with alternating carbon and sulfur atoms.
Propiedades
Número CAS |
113609-19-1 |
|---|---|
Fórmula molecular |
C5H10O4 |
Peso molecular |
134.13 g/mol |
Nombre IUPAC |
oxirane;1,3,5-trioxane |
InChI |
InChI=1S/C3H6O3.C2H4O/c1-4-2-6-3-5-1;1-2-3-1/h1-3H2;1-2H2 |
Clave InChI |
RKXIOPGUWPDYMW-UHFFFAOYSA-N |
SMILES canónico |
C1CO1.C1OCOCO1 |
Números CAS relacionados |
24969-25-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(Tert-butoxy)carbonyl]-4-(difluoromethoxy)pyrrolidine-2-carboxylic acid](/img/structure/B13398747.png)
![4-O-(4,4-dimethyl-2-oxopyrrolidin-3-yl) 1-O-[(2-methylidene-4-oxo-1H-pyrimidin-5-yl)methyl] but-2-enedioate;4-O-(2,5-dioxopyrrolidin-3-yl) 1-O-[(2-methylidene-4-oxo-1H-pyrimidin-5-yl)methyl] but-2-enedioate;4-O-[(2-methylidene-4-oxo-1H-pyrimidin-5-yl)methyl] 1-O-[(2-oxoimidazolidin-4-yl)methyl] but-2-enedioate;1-O-[(2-methylidene-4-oxo-1H-pyrimidin-5-yl)methyl] 4-O-(2-oxopyrrolidin-3-yl) but-2-enedioate;4-O-[(2-methylidene-4-oxo-1H-pyrimidin-5-yl)methyl] 1-O-[(2-oxopyrrolidin-3-yl)methyl] but-2-enedioate;4-O-[(2-methylidene-4-oxo-1H-pyrimidin-5-yl)methyl] 1-O-[(5-oxopyrrolidin-2-yl)methyl] but-2-enedioate;4-O-[(2-methylidene-4-oxo-1H-pyrimidin-5-yl)methyl] 1-O-[(5-oxopyrrolidin-3-yl)methyl] but-2-enedioate](/img/structure/B13398754.png)
![[(5S,8R,9S,10S,13S,14S,17S)-1,10,13-trimethyl-3-oxo-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] heptanoate](/img/structure/B13398762.png)
![6-Bromo-2-(4-bromophenyl)-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine](/img/structure/B13398763.png)
![6,9-Difluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13398766.png)
![(2R)-2-amino-4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-methylsulfonio]butanoate;4-methylbenzenesulfonic acid;sulfuric acid](/img/structure/B13398772.png)



![[difluoro-(2,3,4-trifluorophenyl)methyl] 4-methylbenzenesulfonate](/img/structure/B13398809.png)

![N-[[3-(1,3-benzodioxol-5-yl)-7-methoxy-2,3-dihydrochromen-4-ylidene]amino]-2,4-dinitroaniline;N-[(7-methoxy-3-phenyl-2,3-dihydrochromen-4-ylidene)amino]aniline;N-(7-methoxy-3-phenyl-2,3-dihydrochromen-4-ylidene)hydroxylamine](/img/structure/B13398829.png)
![(2R)-3-(3,4-Dihydroxyphenyl)-2-({(2E)-3-[2-(3,4-dihydroxyphenyl)-7-hydroxy-1-benzofuran-4-yl]-2-propenoyl}oxy)propanoic acid](/img/structure/B13398830.png)
![Propan-2-yl 10,13-dimethyl-3,5'-dioxo-1,2,3,6,7,8,9,10,11,12,13,14,15,16-tetradecahydrospiro[cyclopenta[a]phenanthrene-17,2'-oxolane]-7-carboxylate](/img/structure/B13398835.png)
